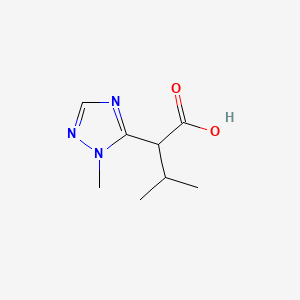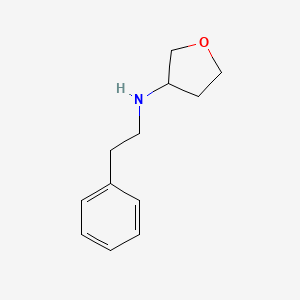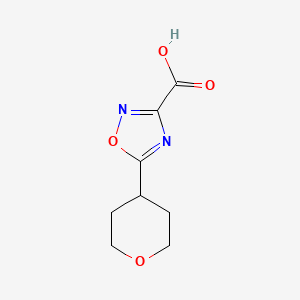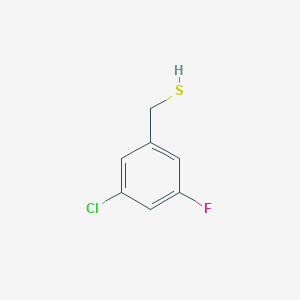
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, a butanoic acid moiety, and a methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid typically involves the construction of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with a suitable butanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Metal-free processes have been developed to construct the triazole ring under flow conditions, making the synthesis more environmentally friendly and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of triazole derivatives .
Applications De Recherche Scientifique
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole-containing molecules such as:
- 1H-1,2,4-Triazole-3-carboxylic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Uniqueness
What sets 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methyl-2-(2-methyl-1,2,4-triazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)6(8(12)13)7-9-4-10-11(7)3/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
VTJXTXIQEAGHIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=NC=NN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)


![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)


![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)

